4,6-Dimethyl-2-(methylthio)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOWNMJYBIWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492396 | |
| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-64-0 | |
| Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 4,6 Dimethyl 2 Methylthio Pyrimidine
Established Synthetic Routes to 4,6-Dimethyl-2-(methylthio)pyrimidine
The principal and most established pathway to synthesize this compound begins with the formation of a pyrimidine (B1678525) precursor, 4,6-dimethyl-2-mercaptopyrimidine, which is then methylated. researchgate.net This sequential strategy is favored for its efficiency and use of readily available starting materials.
Cyclocondensation reactions are fundamental to the synthesis of the pyrimidine core. researchgate.net These reactions, often a type of multicomponent reaction like the Biginelli reaction, involve the formation of the heterocyclic ring from acyclic precursors. nih.govnih.govredalyc.org
The synthesis of the pyrimidine scaffold for this compound begins with the cyclocondensation of acetylacetone and thiourea. researchgate.net This reaction is a classic example of forming a dihydropyrimidine ring structure. researchgate.net The reaction brings together the 1,3-dicarbonyl functionality of acetylacetone with the urea-like structure of thiourea to form the heterocyclic ring. nih.gov
The cyclocondensation of acetylacetone and thiourea is typically catalyzed by acid. One established method employs hydrochloric acid to facilitate the reaction, leading to the formation of the intermediate, 4,6-dimethyl-2-mercaptopyrimidine. researchgate.net The efficiency of such condensations can be influenced by the choice of catalyst and reaction conditions. redalyc.org For instance, in related Biginelli reactions using acetylacetone and thiourea, various catalysts have been explored to optimize yields, though hydrochloric acid remains a common choice for this specific transformation. researchgate.netnih.gov
| Reactants | Catalyst | Product | Reference |
|---|---|---|---|
| Acetylacetone and Thiourea | Hydrochloric Acid | 4,6-dimethyl-2-mercaptopyrimidine | researchgate.net |
Following the successful synthesis of the 4,6-dimethyl-2-mercaptopyrimidine intermediate, the final step is the introduction of a methyl group onto the sulfur atom. This S-methylation is a critical step to arrive at the final product, this compound. researchgate.net
A variety of methylating agents can be employed for this transformation, with a modern emphasis on using more environmentally friendly reagents. Dimethyl carbonate (DMC) is highlighted as a green and efficient reagent for the methylation of the 2-mercaptopyrimidine precursor. researchgate.netnih.gov DMC is considered a safer alternative to traditional, more toxic methylating agents like dimethyl sulfate (B86663) or methyl iodide. researchgate.netnih.gov The reaction with DMC proceeds effectively to yield this compound. researchgate.net
| Precursor | Methylating Agent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 4,6-dimethyl-2-mercaptopyrimidine | Dimethyl Carbonate (DMC) | [Bmim]Cl, 110°C, 3h | 93.5% | researchgate.net |
To facilitate the methylation reaction, particularly when dealing with reactants in different phases (e.g., a solid salt and a liquid organic reagent), a phase-transfer catalyst (PTC) is often employed. wikipedia.orgyoutube.com In the synthesis of this compound, tetrabutylammonium bromide (TBAB) has been successfully used as a phase transfer catalyst in conjunction with dimethyl carbonate. researchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| Acetylacetone |
| Thiourea |
| Dimethyl Carbonate |
| Chloromethane |
| Tetrabutylammonium Bromide |
| 4,6-dimethyl-2-mercaptopyrimidine |
| Dimethyl sulfate |
| Methyl iodide |
Methylation Processes
Environmental Considerations in Methylation
The synthesis of this compound traditionally involves methylation, a process that has raised environmental concerns due to the use of hazardous reagents. Historically, highly toxic methylating agents such as dimethyl sulfate and methyl iodide were commonly employed. researchgate.net These substances pose significant risks to human health and the environment, and their use often results in the production of large quantities of polluted wastewater, making treatment difficult. researchgate.netasianpubs.org
In response to these challenges, the principles of green chemistry have guided the development of more sustainable synthetic methods. nih.govnih.govrasayanjournal.co.inresearchgate.net A key advancement has been the substitution of hazardous methylating agents with more environmentally benign alternatives. Dimethyl carbonate (DMC) has emerged as a favorable reagent. researchgate.netnih.gov It is recognized as an environmentally friendly option for methylation, offering a safer and cleaner process. researchgate.net Research has demonstrated that the methylation of 4,6-dimethyl-2-mercaptopyrimidine using dimethyl carbonate can achieve high yields, with one study reporting a 93.5% yield under optimized conditions. researchgate.net Furthermore, the use of ionic liquids like [Bmim]Cl as a recyclable catalyst in this process enhances its sustainability. researchgate.net
Another green approach involves replacing traditional oxidants with cleaner alternatives. For instance, the use of ozone instead of hydrogen peroxide in subsequent oxidation steps has been shown to improve oxidation efficiency, increase product yield, and significantly reduce the amount of wastewater generated, as water is not a byproduct of the ozone-based reaction. wipo.int These modern approaches prioritize waste reduction, the use of less hazardous chemicals, and improved energy efficiency, aligning with the core tenets of sustainable chemistry. nih.govrasayanjournal.co.in
Table 1: Comparison of Methylating Agents in Pyrimidine Synthesis
| Feature | Traditional Agents (e.g., Dimethyl Sulfate) | Green Alternative (Dimethyl Carbonate) |
|---|---|---|
| Toxicity | High, hypertoxic researchgate.net | Low, non-toxic nih.gov |
| Environmental Impact | Significant water pollution researchgate.netasianpubs.org | Minimal, environmentally friendly researchgate.net |
| Safety | Hazardous to handle | Safer operational process |
| Byproducts | Large quantity of waste | Fewer and less harmful byproducts |
| Yield | Variable | High yields reported (e.g., 93.5%) researchgate.net |
Derivatization Strategies from this compound
This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical fields. researchgate.net Its chemical structure, featuring a reactive methylthio group on the pyrimidine ring, allows for a variety of derivatization strategies. The primary pathways for its transformation include oxidation of the sulfur atom and substitution of the entire methylthio group. These reactions open avenues to a wide range of functionalized pyrimidines, including sulfonyl derivatives and novel heterocyclic systems. nih.govresearchgate.net
Oxidation Reactions to Sulfonyl Derivatives
The methylthio group (-SCH3) of this compound can be readily oxidized to a methylsulfonyl group (-SO2CH3). This transformation is significant because the resulting sulfonyl group is a much better leaving group, enhancing the molecule's reactivity in nucleophilic aromatic substitution reactions. nih.gov This increased reactivity is pivotal for its application in synthesizing various biologically active compounds. nih.govnih.gov Common oxidizing agents for this process include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, and oxone. researchgate.netnih.gov The use of oxone has been noted as a particularly safe and effective method for this type of oxidation. researchgate.net
Formation of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Table 2: Oxidation Methods for this compound
| Oxidizing System | Key Features | Overall Yield | Reference |
|---|---|---|---|
| Hydrogen Peroxide / Sodium Tungstate | Environmentally friendly, efficient | 75% (three-step synthesis) | researchgate.net |
| Oxone in Water-Acetone | Safe and effective, green approach | "Considerable yields" | researchgate.net |
| Ozone | High oxidation efficiency, reduces wastewater | "Obviously improved" yield | wipo.int |
Applications in Herbicidal Compound Synthesis
The 2-(methylsulfonyl)pyrimidine scaffold is a critical structural motif in the design of modern herbicides. nih.gov Specifically, 4,6-disubstituted-2-(methylsulfonyl)pyrimidines are vital intermediates for a class of herbicides that inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. nih.govmdpi.com The high reactivity of the methylsulfonyl group allows for its displacement by various nucleophiles, enabling the construction of diverse and potent herbicidal molecules. nih.gov
Examples of commercial herbicides and promising herbicidal agents developed from this intermediate include:
Sulfonylurea herbicides: A major class of AHAS-inhibiting herbicides. nih.gov
Bispyribac-sodium (B1667525) and Pyribenzoxim: Broad-spectrum herbicides used extensively in rice cultivation. asianpubs.org
Pyrithiobac-sodium: Used for post-emergence weed control in cotton. nih.gov
Pyribambenz-propyl: A highly active herbicide from the pyrimidinyloxybenzylamine class. nih.gov
Research has shown that novel pyrimidine-biphenyl hybrids synthesized from 2-methylsulfonyl-4,6-dimethoxypyrimidine exhibit excellent post-emergence herbicidal activity against grass weeds. mdpi.com This highlights the continued importance of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine as a key intermediate in the discovery of new agrochemicals. researchgate.net
S-Substitution Reactions for Novel Heterosystems
Beyond oxidation, the methylthio group of this compound can be directly displaced in S-substitution reactions. This pathway allows for the introduction of various functionalities at the 2-position of the pyrimidine ring, leading to the creation of novel and structurally diverse heterocyclic systems. researchgate.net These reactions are fundamental in building more complex molecular architectures with potential applications in medicinal chemistry and materials science.
Synthesis of Bi- and Tricyclic Pyrimidine Derivatives
A significant application of S-substitution is the construction of fused heterocyclic systems. By reacting 2-S-substituted 4,6-dimethylpyrimidines with appropriate reagents, it is possible to synthesize a range of bi- and tricyclic derivatives. researchgate.net For example, novel heterosystems combining pyrimidine with azine and pyrazole rings have been successfully synthesized. researchgate.net This strategy involves using the pyrimidine derivative as a scaffold and building additional rings onto it through carefully chosen reaction sequences. The resulting complex molecules have shown promise in biological screenings, with some demonstrating pronounced plant growth-stimulating activity, indicating potential new applications for these heterosystems in agriculture. researchgate.net
Incorporation of Azine and Pyrazole Cycles
The synthesis of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162), including bi- and tricyclic heterosystems that combine azine and pyrazole rings, has been accomplished. researchgate.netresearchgate.net These syntheses utilize 4,6-dimethylpyrimidine-2-thiol hydrochloride as the foundational starting material. researchgate.netresearchgate.net Through a series of reactions, various functionalized molecules are constructed.
The general synthetic approach involves several key steps:
Synthesis of Thioalkylamides : The initial step involves the creation of thioalkylamides from the starting 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.net
Formation of Pyrazolylthiopyrimidines : These intermediates are then reacted to afford pyrazolylthiopyrimidines. researchgate.net
Synthesis of Azinyl-thiopyrimidines : Further reactions lead to the formation of 2-chloro-, 2-hydrazino-, and 2-pyrazolyl-azinyl-thiopyrimidines. researchgate.net
Creation of Mercapto-azinyl-thiopyrimidines : The final step involves the synthesis of 2-mercapto-azinyl-thiopyrimidines and their subsequent S-alkylation to yield the desired derivatives. researchgate.net
These synthetic pathways demonstrate the versatility of the 4,6-dimethylpyrimidine (B31164) scaffold in constructing complex heterocyclic systems incorporating both azine and pyrazole moieties. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions at the Pyrimidine Ring
The pyrimidine ring is susceptible to nucleophilic substitution, a fundamental reaction for its functionalization. In derivatives like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the C-4 position is a primary site for substitution. rsc.org This reactivity allows for the introduction of a wide range of functional groups.
Treatment of such chloro-substituted methylthiopyrimidines with various nucleophiles results in the displacement of the chlorine atom. rsc.org For instance, reactions with dimethylamine, sodium phenoxide, and sodium thiophenoxide yield the corresponding substitution products. rsc.org However, the methylthio group itself can also be labile under certain conditions. For example, reaction with an excess of sodium methoxide can lead to the substitution of the methylthio group, resulting in a dimethoxy pyrimidine derivative. rsc.org
Interestingly, attempted cyanation reactions using sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate did not yield the expected 4-cyano derivative. rsc.org Instead, the reaction produced ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, suggesting that the methylthio group can be displaced by the cyanide ion in a complex reaction sequence. rsc.org Mechanistic studies suggest that many nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings may proceed through a concerted mechanism rather than the traditionally accepted stepwise addition-elimination pathway involving a Meisenheimer complex. nih.gov
Reactions Leading to Fused Pyrimidine Systems
The this compound core is a valuable building block for the synthesis of fused pyrimidine systems, which are prevalent in medicinal chemistry. These reactions typically involve the condensation of the pyrimidine derivative with other reagents to construct new heterocyclic rings fused to the pyrimidine scaffold.
The synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines, is a significant area of research. nih.gov One common method involves the three-component condensation of a 6-aminopyrimidine derivative (such as 6-amino-2-thiouracil), an arylglyoxal, and a CH-acid like N,N-dimethylbarbituric acid. karazin.ua These reactions are often carried out in acetic acid. karazin.ua The resulting pyrrolo[2,3-d]pyrimidine core can be further modified, for example, by alkylation at the sulfur atom to improve solubility. karazin.ua
A green chemistry approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol, catalyzed by tetra-n-butylammonium bromide (TBAB). scielo.org.mx This method offers high yields and short reaction times under mild conditions. scielo.org.mx Other synthetic strategies include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate to form an ester intermediate, which is then converted to a benzohydrazide. mdpi.com
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB / Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | 73-95% | scielo.org.mx |
| 6-amino-2-thiouracil, Arylglyoxal hydrates, N,N-dimethylbarbituric acid | Acetic Acid | Substituted pyrrolo[2,3-d]pyrimidines | Not specified | karazin.ua |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Ethyl-4-aminobenzoate | Ethanol | Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | High | mdpi.com |
Pyrimido[4,5-d]pyrimidine derivatives represent another important class of fused heterocycles. A general synthetic route to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidines starts from 1,3-disubstituted 6-aminouracils. nih.gov A key step in this synthesis is a hydrazine-induced cyclization to form the second fused pyrimidine ring. nih.gov This methodology allows for the selective variation of substituents at four different positions (N-1, N-3, C-5, and C-7), enabling the creation of a diverse library of compounds. nih.gov
Another approach involves a two-step procedure starting from readily available reagents to produce N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com These syntheses are efficient and cost-effective. mdpi.com The versatility of the pyrimidine ring is also demonstrated in the reactions of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents to yield a series of pyrimidine and pyrimidopyrimidine derivatives. researchgate.net
| Starting Material | Key Reaction Step | Product | Reference |
| 1,3-Disubstituted 6-aminouracils | Hydrazine-induced cyclization | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |
| Readily available reagents | Two-step procedure | N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Reaction with various reagents | Pyrimidine and pyrimidopyrimidine derivatives | researchgate.net |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations. The synthesis of fused pyrimidine systems often involves complex, multi-step sequences.
The formation of fused rings via cyclocondensation reactions proceeds through several key mechanistic steps. In the synthesis of pyrrolo[2,3-d]pyrimidines from 6-aminothiouracil, arylglyoxals, and a CH-acid, the proposed mechanism involves:
Formation of an α,β-unsaturated ketone : The reaction initiates with the formation of an intermediate α,β-unsaturated ketone from the arylglyoxal and the CH-acid. karazin.ua
Nucleophilic Addition : The 6-aminothiouracil then acts as a nucleophile, adding to the activated double bond of the unsaturated ketone. karazin.ua
Intramolecular Condensation : The final step is an intramolecular condensation between a carbonyl group and the amino group of the thiouracil moiety to form the fused pyrrole ring. karazin.ua
Methylation is a common reaction for modifying pyrimidine derivatives. The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a four-step process starting from diethyl malonate: nitration, cyclization with thiourea, methylation, and chlorination. google.com In the methylation step, a dihydroxy-thiopyrimidine intermediate is reacted with dimethyl sulfate to introduce the methyl group onto the sulfur atom. google.com This S-alkylation is a typical nucleophilic reaction where the sulfur atom of the thiouracil ring attacks the methylating agent. karazin.ua
Mechanisms of Derivatization Reactions of this compound
The derivatization of this compound predominantly proceeds through nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two nitrogen atoms, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. The methylthio (-SCH3) group at the C2 position serves as a competent leaving group in these reactions.
Recent research, including kinetic isotope effect studies and computational analyses, has suggested that not all SNAr reactions proceed through a distinct two-step mechanism. nih.gov In some cases, particularly with highly reactive nucleophiles or leaving groups, the reaction may proceed through a concerted mechanism where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. nih.gov For pyrimidine systems, computational studies have predicted that concerted mechanisms are likely common, especially when good leaving groups are involved. nih.gov
A significant strategy to enhance the reactivity of this compound towards nucleophilic substitution is the oxidation of the methylthio group to a methylsulfonyl (-SO2CH3) group. The methylsulfonyl group is a much better leaving group due to its greater ability to stabilize a negative charge. This increased reactivity allows for substitutions with a broader range of weaker nucleophiles under milder reaction conditions.
The following table summarizes the key aspects of the primary derivatization mechanism:
| Reaction Type | Key Features | General Mechanism | Role of Substituents |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the -SCH3 group by a nucleophile. | Two-step addition-elimination via a Meisenheimer intermediate or a concerted process. | The two methyl groups at C4 and C6 are electron-donating and can influence the reaction rate. |
| Oxidation followed by SNAr | The -SCH3 group is oxidized to -SO2CH3, a better leaving group. | Facilitates nucleophilic attack by a wider range of nucleophiles. | The electron-withdrawing nature of the -SO2CH3 group further activates the ring towards nucleophilic attack. |
Detailed research findings on the derivatization of this compound and related compounds have elucidated the reaction pathways with various nucleophiles. For instance, reactions with amines, thiols, and alkoxides have been reported, leading to the formation of a diverse range of 2-substituted-4,6-dimethylpyrimidines. Kinetic studies on analogous systems have helped in understanding the rate-determining steps and the influence of solvent and temperature on the reaction outcomes. nih.govresearchgate.net
The table below provides a more detailed look at the mechanistic steps for the SNAr reaction:
| Step | Description | Intermediate/Transition State |
| 1. Nucleophilic Attack | The nucleophile attacks the C2 carbon of the pyrimidine ring. | Formation of a negatively charged tetrahedral intermediate (Meisenheimer complex). |
| 2. Delocalization | The negative charge is delocalized over the pyrimidine ring, primarily on the nitrogen atoms. | Resonance structures of the Meisenheimer complex. |
| 3. Leaving Group Departure | The methanethiolate anion (-SCH3) is eliminated. | Restoration of the aromatic pyrimidine ring. |
| 4. Product Formation | The final substituted pyrimidine derivative is formed. | - |
Computational studies on related pyrimidine systems have provided insights into the energy profiles of these reactions, helping to predict the feasibility of different reaction pathways and the stability of intermediates and transition states. nih.gov These theoretical investigations complement experimental findings and contribute to a more profound understanding of the derivatization mechanisms.
Advanced Research on Biological Activities and Structure Activity Relationships
Exploration of Biological Activities of 4,6-Dimethyl-2-(methylthio)pyrimidine Derivatives
Derivatives of this compound have been extensively synthesized and evaluated, revealing a broad spectrum of pharmacological and biological effects. The presence of the dimethylpyrimidine core combined with the methylthio group at the C-2 position provides a versatile platform for chemical modification, leading to compounds with diverse and potent activities. researchgate.net
Antimicrobial Properties
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of antimicrobial agents. growingscience.comnih.gov Derivatives of 2-(methylthio)pyrimidine (B2922345) have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi.
Research into 2-thiopyrimidine derivatives has shown significant antibacterial and antifungal activity. researchgate.netscirp.org For instance, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and tested against multidrug-resistant strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). Several of these compounds exhibited good sensitivity, with some showing enhanced activity due to specific substitutions on the benzyl (B1604629) group. scirp.orgscirp.org The presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl ring in 2-(benzylthio)pyrimidine derivatives enhanced the biological activity against S. aureus. scirp.org
Similarly, the synthesis of 2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines yielded compounds with good antibacterial and significant antifungal activity at a concentration of 40µg/ml. ijpsonline.com Further studies on 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety revealed moderate antifungal activity against Sclerotinia sclerotiorum, with inhibitory rates of up to 70.3% at 100 mg/L. researchgate.net
| Compound Series | Tested Microorganisms | Key Findings | Reference |
|---|---|---|---|
| 2-(Benzylthio)pyrimidines | Escherichia coli, Staphylococcus aureus (multidrug-resistant) | Good activity observed. Substitutions on the benzyl ring (e.g., 3-nitro, 4-methyl) enhanced activity against S. aureus. | scirp.orgscirp.org |
| 4-Substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | Bacteria and Fungi | Several derivatives showed good antibacterial and significant antifungal activity at 40µg/ml. | ijpsonline.com |
| 2-(Methylthio)-4-methylpyrimidine carboxamides | Sclerotinia sclerotiorum | Moderate antifungal activity, with some derivatives showing over 70% inhibition at 100 mg/L. | researchgate.net |
Anticancer and Antitumor Activities
The pyrimidine nucleus is a cornerstone in the development of anticancer drugs, with derivatives showing a wide range of antitumor activities. nih.gov Research has specifically highlighted the potential of this compound derivatives in cancer therapy, focusing on their ability to inhibit cancer cell growth and act as kinase inhibitors.
Derivatives of 2-thiopyrimidine have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netresearchgate.net For example, novel 2-thiopyrimidine/chalcone hybrids were designed and showed moderate to robust cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cancer cells, with some compounds being more potent than the standard drug 5-fluorouracil. researchgate.net The cytotoxic activity of these compounds was found to be mediated through the downregulation of Bcl-2 and upregulation of Bax, caspase-3, and caspase-9, leading to apoptosis. researchgate.net
Another study synthesized a series of thieno[2,3-d]pyrimidine (B153573) derivatives and screened them for cytotoxicity in colorectal, ovarian, and brain cancer cell lines, demonstrating the broad applicability of this class of compounds. nih.gov Furthermore, newly synthesized pyrimidine derivatives have shown a significant toxic effect against both HepG2 and MCF-7 cell lines. researchgate.netrdd.edu.iq
| Compound Series | Tested Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 2-Thiopyrimidine/chalcone hybrids | HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma) | Some compounds exhibited more potent anticancer activity than 5-fluorouracil, inducing apoptosis via modulation of Bcl-2 and caspase pathways. | researchgate.net |
| Thieno[2,3-d]pyrimidine derivatives | Colorectal, Ovarian, Brain cancer cell lines | Demonstrated cytotoxic activity across a panel of cancer cell lines. | nih.gov |
| General Pyrimidine Derivatives | HepG2, MCF-7 | Showed significant cytotoxic effects against the tested cell lines. | researchgate.netrdd.edu.iq |
A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov Specifically, derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in anti-angiogenic cancer therapy. ekb.egbenthamdirect.com
The pyrimidine system is considered a bioisostere to the purine (B94841) analog of ATP, allowing it to bind to the ATP site of kinases and inhibit their function. nih.gov Novel thienopyrimidine derivatives have been designed as dual EGFR and VEGFR-2 inhibitors. nih.gov One study reported a series of 6,7,8,9-tetrahydro-5H-cyclohepta nih.govtandfonline.comthieno[2,3-d]pyrimidine derivatives, with one compound revealing potent dual EGFR and VEGFR-2 inhibitory activity with IC50 values of 0.042 and 0.51 µM, respectively. nih.gov The structure-activity relationship for VEGFR-2 inhibition often involves a flat aromatic system and specific hydrogen bond donor and acceptor groups that interact with key amino acid residues in the kinase's active site. nih.govwikipedia.org
| Compound Series | Target Kinase(s) | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | EGFR & VEGFR-2 (dual) | EGFR: 0.042 µM, VEGFR-2: 0.51 µM for the most potent compound. | nih.gov |
| 4-Phenoxy pyrimidine derivatives | VEGFR-2 | IC50 of 1.05 µM for a lead compound. | ekb.eg |
| Pyrrolo[2,3-d]pyrimidines | EGFR & VEGFR | Comprehensive SAR studies highlight their potential as potent inhibitors. | benthamdirect.com |
Antiviral Effects
Pyrimidine derivatives, particularly nucleoside analogs, are a cornerstone of antiviral therapy. nih.govbiorxiv.orgbiorxiv.org They function by mimicking natural nucleosides and being incorporated into viral DNA or RNA, which ultimately terminates replication. researchgate.net
Research on a benzenesulphonamide derivative containing the 4,6-dimethyl-2-pyrimidinyl moiety, specifically 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, demonstrated antiviral activity against various influenza A strains (H1N1, H3N2, H5N1) and influenza B virus. nih.gov The active compounds showed inhibitory effects with EC50 values ranging from 2.7 to 26.0 µg/ml depending on the viral strain. Time-of-addition studies suggested that these compounds act early in the viral replication cycle, likely by inhibiting virus adsorption or penetration. nih.gov
Furthermore, the development of pyrimidine C-nucleoside analogues as mimics of the broad-spectrum antiviral agent Favipiravir has yielded compounds with potent anti-influenza activity, likely acting through the inhibition of viral RNA synthesis. researchgate.net
| Compound/Series | Target Virus | Activity (EC50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide | Influenza A (H1N1, H3N2, H5N1), Influenza B | 2.7-26.0 µg/ml | Inhibition of an early step in virus replication (adsorption/penetration). | nih.gov |
| Pyrimidine C-Nucleoside Analogues (Favipiravir analogues) | Influenza A (H1N1) | Potent inhibition, e.g., EC50 = 1.9 µM for one compound. | Inhibition of viral RNA synthesis. | researchgate.net |
| General Pyrimidine Nucleoside Analogues | DNA and RNA viruses | Varies widely based on structure. | Incorporation into viral nucleic acids, terminating replication. | nih.govbiorxiv.orgbiorxiv.org |
Plant Growth Regulation and Herbicidal Activity
In agriculture, pyrimidine derivatives are utilized as plant growth regulators, herbicides, and insecticides. growingscience.comauctoresonline.org They can exhibit physiological effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.org
Derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been synthesized and screened for their biological properties, revealing a pronounced plant growth-stimulating activity. researchgate.net Studies on various pyrimidine derivatives have shown they can positively affect the growth and development of both the shoot and root systems of crops like wheat, with the specific activity depending on the substituents in their chemical structure. rajpub.comresearchgate.net The regulatory effect is thought to be due to an influence on cell proliferation, elongation, and differentiation in plant meristems. auctoresonline.org
Conversely, other pyrimidine derivatives have been developed as potent herbicides. nih.govtandfonline.comtandfonline.comthepharmajournal.com Phenylpyrimidine derivatives, for instance, act by inhibiting specific enzymes crucial for plant growth and development. thepharmajournal.com A novel class of herbicides acts by disrupting pyrimidine biosynthesis, leading to clear growth inhibition of both shoots and roots in seedlings. nih.gov Structure-activity relationship studies have indicated that modifications to the pyrimidine ring, such as the introduction of an alkynyloxy group, can play a crucial role in their bleaching activities, while amino substitutions can lead to excellent inhibition of weed root growth. nih.gov
| Compound Series | Activity Type | Target Plant/Weed | Key Findings | Reference |
|---|---|---|---|---|
| 4,6-Dimethylpyrimidine-2-thiol derivatives | Plant Growth Stimulation | General | Pronounced growth-stimulating activity was observed. | researchgate.net |
| General Pyrimidine Derivatives | Plant Growth Regulation | Wheat (Triticum aestivum L.) | Positive effects on shoot and root development, acting similarly to auxins and cytokinins. | auctoresonline.orgrajpub.comresearchgate.net |
| Pyrazolylpyrimidine derivatives | Herbicidal | Pennisetum alopecuroides L. | Amino group at C-6 exhibited excellent root growth inhibition; alkynyloxy group at C-6 was important for bleaching activities. | nih.gov |
| Pyrimidine derivatives containing 1,2,4-triazole | Herbicidal | Brassica napus (rape), Echinochloa crusgalli (barnyard grass) | Good inhibition activities against both stalk and root of the tested plants. | tandfonline.comtandfonline.com |
| Phenylpyrimidine derivatives | Herbicidal | Raphanus sativus | Showed noticeable pre-emergent herbicidal activities by inhibiting enzymes involved in plant growth. | thepharmajournal.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic structure and properties of 4,6-dimethyl-2-(methylthio)pyrimidine. These methods, rooted in the principles of quantum mechanics, provide data on orbital energies, charge distribution, and molecular reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. DFT studies on pyrimidine derivatives are frequently conducted using functionals like B3LYP combined with various basis sets to optimize molecular geometry and calculate vibrational frequencies.
While specific DFT studies on this compound are not extensively documented in the reviewed literature, research on the closely related analog, 4-methyl-2-(methylthio)pyrimidine (B47704) (MTP), provides valuable transferable insights. For MTP, DFT calculations using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets have been employed to determine the optimized molecular geometry and vibrational frequencies in the ground state. Such studies allow for a detailed analysis of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
The application of DFT to pyrimidine derivatives has also been instrumental in corroborating experimental data, such as that obtained from FT-IR and FT-Raman spectroscopy. nih.gov By applying specific scaling procedures, the calculated vibrational wavenumbers can be accurately correlated with experimental observations, enabling a reliable assignment of the normal modes of vibration.
| Parameter | Description |
| Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a commonly used hybrid functional. |
| Basis Set | A set of mathematical functions used to represent the electronic wave function. Larger basis sets, like 6-311++G(d,p), generally provide more accurate results. |
| Geometry Optimization | A computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. |
| Vibrational Frequencies | Calculated frequencies corresponding to the normal modes of molecular vibration, which can be compared with experimental spectroscopic data. |
HOMO-LUMO Orbital Analysis and Charge Transfer
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity.
For the related compound 4-methyl-2-(methylthio)pyrimidine, the HOMO-LUMO energy gap has been calculated, which helps to explain the potential for intramolecular charge transfer. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. This analysis is also crucial for understanding the electronic absorption spectra of the molecule, as the transitions often involve the excitation of an electron from the HOMO to the LUMO.
The distribution of the HOMO and LUMO across the molecular structure reveals the regions that are most likely to be involved in electron donation and acceptance. In many pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and potential for charge transfer. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is typically mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Regions of negative potential (often colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are usually colored green.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them likely sites for protonation and interaction with electrophiles. The sulfur atom of the methylthio group, with its lone pairs, would also contribute to a region of negative potential. The hydrogen atoms of the methyl groups would exhibit positive potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and crystal packing. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules. These methods are particularly useful for understanding how a molecule might interact with biological macromolecules.
Conformational Analysis and Energy Minimization
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation around the C2-S bond, which would alter the orientation of the methylthio group relative to the pyrimidine ring.
Simulations of Ligand-Receptor Binding
Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, understanding how they bind to biological receptors is of great importance. scirp.org Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.
Molecular docking is a technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide detailed information about the stability of the binding pose, the specific interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex, and any conformational changes that may occur in the ligand or the receptor upon binding. While specific simulations of this compound binding to a receptor have not been detailed in the available literature, the general methodologies are well-established and have been applied to numerous other pyrimidine derivatives to elucidate their mechanism of action.
Prediction of Reactivity and Selectivity
Computational chemistry provides valuable insights into the reactivity and selectivity of this compound. Theoretical studies, often employing Density Functional Theory (DFT), allow for the calculation of various molecular properties and reactivity descriptors that help predict the compound's behavior in chemical reactions.
The reactivity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents. In the case of this compound, the electron-donating methyl groups at positions 4 and 6 and the methylthio group at position 2 modulate the electron density of the pyrimidine ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.
Theoretical studies on related pyrimidine derivatives have shown that the presence of a methylthio group at the 2-position generally renders the compound less reactive towards nucleophilic substitution compared to analogous 2-sulfonylpyrimidines. acs.orgnih.gov This is attributed to the sulfonyl group being a much better leaving group.
DFT calculations on similar pyrimidine structures have been used to determine global and local reactivity descriptors. wjarr.com These descriptors help in predicting the most probable sites for electrophilic and nucleophilic attack.
Table 1: Calculated Reactivity Descriptors for a Structurally Related Pyrimidine Derivative (DMPS) wjarr.com
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.87 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.24 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 3.63 |
| η (Chemical Hardness) | (ELUMO - EHOMO) / 2 | 1.81 |
| ω (Electrophilicity Index) | μ2 / 2η (where μ is electronic chemical potential) | 3.88 |
These values are for 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) and are presented for illustrative purposes to show the types of parameters calculated in reactivity studies of similar compounds.
The energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. wjarr.com The chemical hardness (η) indicates resistance to deformation of electron distribution in a chemical reaction. wjarr.com The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons. wjarr.com
Analysis of the frontier molecular orbitals (HOMO and LUMO) can pinpoint the specific atoms most likely to be involved in reactions. For nucleophilic attack, the LUMO distribution is key, while for electrophilic attack, the HOMO distribution is most important. In pyrimidine systems, the nitrogen atoms of the ring are often nucleophilic centers, while the carbon atoms can be either electrophilic or nucleophilic depending on the substituents. The methylthio group itself can be a site of reaction, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the reactivity of the pyrimidine ring by making the 2-position more susceptible to nucleophilic attack. acs.orgnih.gov
Theoretical Studies of Tautomeric Equilibria
Tautomerism is a key consideration for pyrimidine derivatives, particularly those with the potential for proton migration. While this compound itself has a fixed methyl group on the sulfur atom, its precursor, 4,6-dimethylpyrimidine-2-thiol (B7761162), can exist in a tautomeric equilibrium between the thione and thiol forms. Computational studies on this and related systems provide a foundational understanding of the factors governing this equilibrium, which can be influenced by the methylation of the sulfur atom.
Theoretical calculations, primarily using DFT, have been employed to determine the relative stabilities of tautomers and the energy barriers for their interconversion. For the parent compound, 2-pyrimidinethiol, detailed computational studies have elucidated the energetics of its thione-thiol tautomerism.
A study on 4,6-dimethyl-2-mercaptopyrimidine, the direct precursor, has shown that in solution, the tautomeric equilibrium is significantly shifted towards the thione form in polar solvents. cdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form is predominant. cdnsciencepub.com
Detailed DFT calculations on the unsubstituted 2-pyrimidinethiol/2(1H)-pyrimidinethione system provide quantitative insights into this equilibrium. These calculations predict the relative energies of the two tautomers in both the gas phase and in an aqueous medium, highlighting the profound effect of the solvent.
Table 2: Calculated Relative Energies for 2-Pyrimidinethiol (Thiol Form) and 2(1H)-Pyrimidinethione (Thione Form) nih.gov
| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous Medium) (kcal/mol) |
| 2-Pyrimidinethiol | 0.00 (more stable) | 6.47 (less stable) |
| 2(1H)-Pyrimidinethione | 3.41 (less stable) | 0.00 (more stable) |
Calculations performed at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory.
These theoretical findings indicate that in the gas phase, the thiol form is more stable by 3.41 kcal/mol. nih.gov However, in an aqueous environment, the equilibrium shifts dramatically, with the thione form being more stable by 6.47 kcal/mol. nih.gov This solvent-induced shift is attributed to the greater polarity of the thione tautomer, which is better stabilized by the polar solvent molecules.
The energy barrier for the uncatalyzed tautomerization in the gas phase is calculated to be quite high (29.07 kcal/mol), suggesting that the interconversion is slow under these conditions. nih.gov However, the presence of water molecules can facilitate the proton transfer via a cyclic transition state, significantly lowering the activation energy. nih.gov For instance, the transition state involving two water molecules is predicted to be much lower in energy, making the tautomerization more facile in aqueous solution. nih.gov
For this compound, since the hydrogen on the sulfur atom is replaced by a methyl group, the thione-thiol tautomerism is blocked. However, the compound can still exhibit other forms of tautomerism, such as imine-enamine tautomerism involving the ring nitrogens and the methyl groups, although these are generally less favorable. The computational principles used to study thione-thiol equilibria are directly applicable to investigating the relative stabilities of any potential tautomers of the S-methylated compound.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of 4,6-Dimethyl-2-(methylthio)pyrimidine, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its constitution.
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals, each corresponding to a different set of chemically equivalent protons in the molecule.
A singlet for the six protons of the two methyl groups at positions 4 and 6 of the pyrimidine (B1678525) ring.
A singlet corresponding to the three protons of the methyl group attached to the sulfur atom (the methylthio group).
A singlet for the lone proton at position 5 on the pyrimidine ring.
Based on data from closely related substituted pyrimidine structures, the anticipated chemical shifts can be summarized. researchgate.net For instance, in similar 4,6-dimethylpyrimidine (B31164) derivatives, the ring methyl protons typically appear around δ 2.3 ppm, and the pyrimidine C5-H proton resonates near δ 6.7 ppm. researchgate.net The methylthio group protons are expected as a singlet in the δ 2.5–2.7 ppm range.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to display five distinct signals, corresponding to the five unique carbon environments. Analysis of related pyrimidine derivatives suggests the following assignments researchgate.net:
The carbons of the two equivalent methyl groups on the ring (C4-CH₃ and C6-CH₃).
The carbon of the methylthio group (-SCH₃).
The C5 carbon of the pyrimidine ring.
The equivalent C4 and C6 carbons of the pyrimidine ring.
The C2 carbon, which is bonded to the sulfur atom.
The carbon attached to the sulfur atom (C2) is typically observed furthest downfield, often around 170 ppm. researchgate.netmdpi.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-CH₃ (4,6 positions) | ~ 2.3 | Singlet | 6H |
| S-CH₃ (2 position) | ~ 2.6 | Singlet | 3H |
| Pyrimidine-H (5 position) | ~ 6.7 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C H₃ | ~ 23 |
| S-C H₃ | ~ 14 |
| C5 | ~ 115 |
| C4, C6 | ~ 166 |
| C2 | ~ 170 |
Mass Spectrometry (MS, GC-MS, LC-MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound (C₇H₁₀N₂S), the exact molecular weight is 154.23 g/mol . chemshuttle.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 154.
Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before detection by the mass spectrometer. mdpi.com This is essential for quantification and analysis in complex matrices. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methylthio radical (•SCH₃) or other small fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ripublication.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include:
C-H stretching: Vibrations from the methyl groups and the aromatic C-H bond on the pyrimidine ring would appear in the region of 2900-3100 cm⁻¹.
C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of characteristic sharp absorption bands in the 1400-1650 cm⁻¹ region. core.ac.uk
C-H bending: Vibrations from the bending of C-H bonds in the methyl groups would be observed around 1375-1450 cm⁻¹.
C-S stretching: A weaker absorption band corresponding to the C-S bond stretch is expected in the 600-800 cm⁻¹ range.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The pyrimidine ring is a chromophore that absorbs UV light. The spectrum of this compound is expected to show absorption maxima in the 200-400 nm range, corresponding to π → π* and n → π* electronic transitions within the aromatic system. mdpi.com The presence of substituents like the methyl and methylthio groups (auxochromes) can cause a shift in the absorption maxima (λmax) compared to the unsubstituted pyrimidine ring.
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. chemcoplus.co.jpsigmaaldrich.com For this compound, a sample is spotted onto a TLC plate, typically coated with silica (B1680970) gel, and developed in a sealed chamber with an appropriate solvent system (mobile phase). researchgate.net
The distance the compound travels up the plate relative to the solvent front is known as the retardation factor (Rf value). This value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. The selection of the mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized to achieve good separation. The spot corresponding to the compound can be visualized under UV light or by using a chemical staining agent. chemcoplus.co.jp
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives, primarily used to assess purity and quantify the compound in various mixtures. researchgate.net The method separates components based on their differential partitioning between a stationary phase (typically a C8 or C18 silica gel column) and a liquid mobile phase. researchgate.net
For pyrimidine-containing substances, reversed-phase HPLC is the most common approach. researchgate.netrjptonline.org The separation is typically achieved using columns ranging from 7 to 30 cm in length, with the analysis often conducted at room temperature. researchgate.net A variety of mobile phases can be employed, often consisting of mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol, which can be run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation. researchgate.netrjptonline.org Detection is most commonly performed using UV-Vis spectrophotometry, as the pyrimidine ring possesses a strong chromophore, or mass spectrometry for enhanced sensitivity and structural confirmation. researchgate.netrjptonline.org While specific validated methods for this compound are not detailed in readily available literature, the general applicability of HPLC for purity assessment of pyrimidines is well-established, with suppliers often guaranteeing a purity of ≥98% by HPLC for related compounds. selleckchem.com
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method is suitable for determining the purity of the compound and identifying any volatile impurities or related substances.
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on fragmentation patterns. For the closely related compound, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, GC is cited as the method for purity determination, with purities often exceeding 98.0%. tcichemicals.com GC-MS analysis is broadly applied for the identification of various bioactive compounds, including heterocyclic structures, in complex mixtures. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of this compound. libretexts.orglibretexts.org This quantitative method provides empirical validation of the compound's molecular formula, C₇H₁₀N₂S. lookchem.com The process typically involves the combustion of a precisely weighed sample under controlled conditions, where the resulting combustion gases (CO₂, H₂O, N₂) are collected and measured to calculate the percentage of each element. libretexts.org Sulfur content is determined by other specific methods.
The experimentally determined ("Found") percentages are then compared against the theoretical ("Calculated") values derived from the molecular formula. A close correlation between the found and calculated values serves as strong evidence of the sample's purity and correct elemental composition. This is a standard characterization step in the synthesis of new pyrimidine derivatives. nih.govresearchgate.net
| Element | Symbol | Theoretical Mass % (Calculated) |
|---|---|---|
| Carbon | C | 54.51% |
| Hydrogen | H | 6.54% |
| Nitrogen | N | 18.16% |
| Sulfur | S | 20.79% |
Crystallographic Studies (e.g., X-ray Crystallography)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state. Although a crystal structure for this compound itself is not publicly documented, detailed structural analysis has been performed on the closely related analogue, 4,6-Dichloro-2-(methylthio)pyrimidine (B19916). researchgate.net
The study of this dichloro-derivative reveals critical structural parameters and packing arrangements, which can serve as a valuable model for understanding the solid-state chemistry of this compound. In the crystallographic analysis of 4,6-Dichloro-2-(methylthio)pyrimidine, the compound was found to crystallize in the triclinic space group P-1. researchgate.net The detailed data obtained from such an analysis provides a complete picture of the molecule's geometry. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.6482 (2) |
| b (Å) | 14.1294 (2) |
| c (Å) | 14.1343 (2) |
| α (°) | 119.9578 (7) |
| β (°) | 95.9391 (6) |
| γ (°) | 92.8349 (7) |
| Volume (ų) | 2332.60 (6) |
| Z (Molecules per unit cell) | 12 |
Applications in Advanced Research and Development
Precursors in Pharmaceutical Synthesis
In the realm of medicinal chemistry, 4,6-Dimethyl-2-(methylthio)pyrimidine and its derivatives are important intermediates for creating new pharmacologically active agents. indiamart.com The pyrimidine (B1678525) core is a common scaffold in many biologically active compounds, and the methylthio group provides a reactive site for further molecular elaboration. researchgate.net
A primary application of this compound is in the synthesis of specific, high-value therapeutic agents. It is a key precursor to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, which is an essential intermediate in the production of Ambrisentan (B1667022). researchgate.netusp.org Ambrisentan is a selective endothelin receptor antagonist used for the treatment of pulmonary hypertension. researchgate.netveeprho.com The synthesis process involves the condensation of the sulfonyl derivative with another chemical intermediate to form the final drug substance. cetjournal.it The related compound, Darusentan, also utilizes this pyrimidine intermediate in its synthesis. researchgate.net
Table 1: Therapeutic Agents Associated with this compound
| Therapeutic Agent | Therapeutic Class | Role of Pyrimidine Intermediate |
| Ambrisentan | Endothelin Receptor Antagonist | Key intermediate [4,6-Dimethyl-2-(methylsulfonyl)pyrimidine] used in synthesis. researchgate.netusp.orgcetjournal.it |
| Darusentan | Endothelin Receptor Antagonist | Key intermediate [4,6-Dimethyl-2-(methylsulfonyl)pyrimidine] used in synthesis. researchgate.net |
Beyond its established role in Ambrisentan synthesis, this compound serves as a foundational structure for the development of new therapeutic molecules. Researchers have explored its derivatives for a range of biological activities:
Anticancer Agents : Derivatives of this compound have shown potential as anticancer agents, with some demonstrating efficacy against breast cancer cell lines. The broader class of pyrimidine derivatives is a major focus in oncology research for developing treatments that can inhibit tumor growth and overcome drug resistance. amegroups.orgnih.gov
Antimicrobial and Antiviral Activity : Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics. Furthermore, related disulfanyl derivatives have shown inhibitory activity against the main protease of SARS-CoV, indicating potential for antiviral applications.
Role in Agrochemical Research and Development
The pyrimidine structure is integral to many modern agrochemicals, and this compound is a valuable intermediate in this sector. chemimpex.comresearchgate.netmyskinrecipes.com Its derivatives are used to create products that protect crops and enhance agricultural productivity. chemimpex.comresearchgate.net
The compound is a key building block for a variety of pesticides, including herbicides and fungicides. chemimpex.comresearchgate.netmyskinrecipes.com The reactivity of the methylthio group allows for the synthesis of more complex molecules designed to target specific weeds or pests. For instance, the oxidized form, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, is an important intermediate for pyrimidinyloxybenzoic acid herbicides. researchgate.net Research has confirmed that certain compounds derived from this pyrimidine structure exhibit significant herbicidal activity. researchgate.net
The application of this compound extends to the broader development of innovative crop protection agents. chemimpex.comresearchgate.net Research focuses on creating more effective and selective agents that can protect crops while minimizing environmental impact and toxicity. chemimpex.com In addition to weed and pest control, novel S-substituted derivatives based on the 4,6-dimethylpyrimidine-2-thiol (B7761162) structure have demonstrated a pronounced plant growth-stimulating activity, opening new avenues for its use in agriculture. researchgate.net
Table 2: Agrochemical Applications of this compound Derivatives
| Application Area | Specific Use | Research Finding |
| Herbicides | Intermediate for pyrimidinyloxybenzoic acid herbicides. researchgate.net | Some synthesized compounds displayed herbicidal activity at a rate of 1.5 kg/ha . researchgate.net |
| Pesticides | General intermediate for pesticide synthesis. researchgate.netmyskinrecipes.com | Used in formulating herbicides that target specific plant species. |
| Fungicides | Building block in the development of fungicides. chemimpex.com | Core component in next-generation SDHI fungicides. bgbchem.com |
| Plant Growth Stimulators | S-substituted derivatives. | Novel derivatives have shown pronounced plant growth-stimulating activity. researchgate.net |
Material Science and Chemical Innovation
In addition to its roles in life sciences, this compound is valuable in material science and for driving chemical innovation. lookchem.com Its potential is being investigated for the synthesis of specialized polymers and other materials with unique properties.
From a chemical synthesis perspective, it is a useful reactant for creating substituted heterocycles through modern catalytic methods. lookchem.com It has been successfully used in nickel-catalyzed cross-coupling reactions, which are powerful tools for building complex molecular architectures. lookchem.com The reactivity of the compound's functional groups enables a wide range of chemical modifications, making it a versatile building block for diverse industrial and scientific purposes. myskinrecipes.com
Use as a Research Tool in Reaction Mechanism Studies
While specific studies detailing the use of this compound as a primary tool for elucidating reaction mechanisms are not extensively documented in publicly available literature, its structure lends itself to being a valuable substrate in probing the intricacies of nucleophilic aromatic substitution (SNAr) reactions. The principles of physical organic chemistry allow for a clear postulation of how this compound could be effectively utilized in such mechanistic investigations.
The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles. The presence of two nitrogen atoms in the ring significantly lowers the electron density, facilitating the addition of a nucleophile. In this compound, the methylthio (-SCH3) group at the 2-position serves as a potential leaving group. The two methyl groups at the 4- and 6-positions, being electron-donating, can modulate the reactivity of the ring, making the study of their electronic effects on the reaction rate a point of interest.
Detailed Research Findings from Analogous Systems
Studies on structurally related 2-substituted pyrimidines have provided a general framework for understanding the mechanistic pathways of SNAr reactions. These reactions are widely accepted to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex as a high-energy intermediate. However, computational and kinetic isotope effect studies on other aromatic systems have also provided evidence for concerted mechanisms in some SNAr reactions. nih.gov
In a hypothetical study, this compound could be reacted with a series of nucleophiles of varying strength and steric bulk. The kinetics of these reactions can be monitored, typically by spectrophotometry, to determine the rate constants.
A kinetic study of the reaction of this compound with a series of biothiols, for example, could provide insights into the reaction mechanism. nih.gov By analyzing Brønsted-type plots (logarithm of the rate constant versus the pKa of the nucleophile), information about the degree of bond formation in the transition state can be obtained. A linear Brønsted plot with a slope (βnuc) between 0 and 1 is often indicative of a concerted or a stepwise mechanism where the nucleophilic attack is the rate-determining step.
Hypothetical Kinetic Data for Nucleophilic Substitution on this compound
To illustrate how this compound could be used to study reaction mechanisms, a hypothetical set of kinetic data is presented below. This data represents the type of results that would be sought in a research study aimed at understanding the factors influencing the rate and mechanism of nucleophilic substitution on this pyrimidine derivative.
| Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant (k2) at 25°C (M-1s-1) | Relative Rate |
|---|---|---|---|
| Piperidine | 11.12 | 1.2 x 10-2 | 120 |
| Glycine Ethyl Ester | 7.75 | 3.5 x 10-4 | 3.5 |
| N-Acetylcysteine | 9.52 | 8.9 x 10-3 | 89 |
| Thiophenol | 6.62 | 1.0 x 10-4 | 1 |
From this hypothetical data, a Brønsted-type plot could be constructed. The variation in the second-order rate constants with the basicity of the nucleophile would provide evidence for the mechanism. For instance, a significant increase in rate with increasing nucleophile basicity would support a mechanism where the nucleophilic attack is rate-determining. The relative rates also highlight the sensitivity of the substrate to the nature of the nucleophile.
Furthermore, computational studies could complement these experimental findings. Density functional theory (DFT) calculations could be employed to model the reaction pathway, calculate the energies of reactants, transition states, and intermediates (such as the Meisenheimer complex), and thus provide a detailed picture of the reaction mechanism at a molecular level. rsc.orgresearchgate.net Such computational approaches have been successfully used to investigate the stereospecificity and reaction mechanisms of enzymes that act on pyrimidine derivatives. rsc.orgresearchgate.net
In the context of enzymatic reactions, this compound could also be designed as a probe to study the mechanism of enzymes that catalyze nucleophilic displacement reactions. rsc.org By observing the enzymatic turnover of this substrate and its analogs, researchers could gain insights into the active site interactions and the catalytic mechanism of the enzyme.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has highlighted the need for more environmentally friendly synthetic methodologies. kuey.netrasayanjournal.co.in For pyrimidine (B1678525) derivatives, this involves employing benign solvents, renewable starting materials, energy-efficient techniques like microwave and ultrasound assistance, and the use of recyclable catalysts. kuey.netnih.goveurekaselect.com
A significant advancement has been the development of a greener method for synthesizing the derivative, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, which uses 4,6-Dimethyl-2-(methylthio)pyrimidine as an intermediate. This process utilizes dimethyl carbonate for the methylation step, a much safer alternative to toxic reagents like dimethyl sulfate (B86663) or methyl iodide. researchgate.net Future research should focus on expanding these principles to the entire synthetic pathway of this compound.
Key research goals include:
Solvent-Free Reactions: Exploring multicomponent reactions (MCRs) and grindstone chemistry techniques to reduce or eliminate the need for hazardous organic solvents. rasayanjournal.co.in
Alternative Energy Sources: Optimizing microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
Recyclable Catalysts: Investigating the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving process efficiency. kuey.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often use toxic and hazardous materials (e.g., dimethyl sulfate) researchgate.net | Employ safer, environmentally benign reagents (e.g., dimethyl carbonate) researchgate.net |
| Solvents | Reliance on volatile organic compounds (VOCs) | Use of water, ionic liquids, or solvent-free conditions kuey.netrasayanjournal.co.in |
| Energy | Often require prolonged heating with conventional methods | Utilize energy-efficient techniques like microwave or ultrasound irradiation rasayanjournal.co.in |
| Byproducts | Can generate significant amounts of hazardous waste | Designed to minimize waste and byproducts rasayanjournal.co.in |
| Efficiency | May involve multiple steps with complex purification | Often feature higher yields, shorter reaction times, and simpler workups kuey.netrasayanjournal.co.in |
Identification of Novel Biological Targets and Mechanisms of Action
Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties. However, the specific molecular targets and mechanisms of action are often not fully elucidated. Future research should aim to move beyond preliminary screening to identify the precise proteins, enzymes, or nucleic acids with which these compounds interact.
Promising areas for investigation include:
Anticancer Research: Novel 4,6-pyrimidine analogues have been identified as potent inhibitors of the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule formation and inhibiting cancer cell proliferation. nih.govnih.gov Other derivatives have shown potential as dual-target inhibitors of BRD4 and PLK1. mdpi.com Future studies could investigate whether this compound or its close analogues can be optimized to target these or other key oncogenic proteins.
Antiviral Activity: Disulfanyl derivatives of pyrimidine have shown inhibitory activity against the main protease (Mᵖʳᵒ) of SARS-CoV. This suggests a potential avenue for developing this compound-based compounds as antiviral agents by targeting essential viral enzymes.
Antimicrobial Development: Given the general antimicrobial potential of pyrimidines, future work could use techniques like proteomic profiling or genetic screening to identify the specific bacterial or fungal pathways disrupted by these compounds, aiding in the development of new antibiotics.
Advanced Computational Drug Design and Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. emanresearch.orgnih.gov These computational methods can be applied to this compound to guide the synthesis of new derivatives with improved efficacy and selectivity.
Future computational research should leverage the following approaches:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking can be used to predict how derivatives of this compound bind to the active site. mdpi.comemanresearch.org This allows for the rational design of modifications that enhance binding affinity and inhibitory activity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, pharmacophore modeling can identify the key chemical features responsible for the biological activity of known active pyrimidine derivatives. mdpi.commpg.de This model can then be used to screen virtual libraries for new compounds with similar features.
Machine Learning and AI: The integration of artificial intelligence and machine learning can enhance the predictive power of computational models, allowing for more efficient optimization of compound properties and the identification of novel, highly active structures. mdpi.comnih.gov
Exploration of New Derivatization Pathways and Chemical Transformations
The chemical structure of this compound offers multiple sites for modification, providing a rich platform for creating diverse chemical libraries. Future research should focus on exploring novel chemical reactions to generate new derivatives with unique properties.
Key synthetic strategies to explore include:
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net The resulting 4,6-dimethyl-2-(methylsulfonyl)pyrimidine is a valuable intermediate, as the methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the 2-position. researchgate.net
S-Alkylation and Substitution: Building on syntheses from the precursor 4,6-dimethylpyrimidine-2-thiol (B7761162), a wide array of S-substituted derivatives can be created. researchgate.netmdpi.com This allows for the introduction of different alkyl and aryl groups, which can modulate the compound's steric and electronic properties.
Transformations involving other Chalcogens: Research on related pyrimidines has shown that the sulfur atom can be replaced with selenium to create selenolate complexes. rsc.org Exploring the synthesis of selenium and tellurium analogues of this compound could lead to compounds with novel electronic and biological properties.
Ring Position Functionalization: While derivatization has focused on the 2-position, future work could explore methods for functionalizing the methyl groups at the 4- and 6-positions or the carbon at the 5-position of the pyrimidine ring.
| Reaction Type | Target Site | Potential Products | Significance |
|---|---|---|---|
| Oxidation | -SCH₃ group | Sulfoxides, Sulfones researchgate.net | Creates highly reactive intermediates for further synthesis. researchgate.net |
| Nucleophilic Substitution | C2-position (after oxidation) | Amines, ethers, new C-C bonds | Allows for extensive diversification of the core structure. |
| S-Dealkylation/Re-alkylation | -SCH₃ group | Thiol intermediate, diverse thioethers researchgate.netmdpi.com | Enables introduction of varied alkyl/aryl side chains. |
| Chalcogen Exchange | Sulfur atom | Selenium/Tellurium analogues rsc.org | Leads to compounds with novel electronic properties for materials science. |
Applications in Emerging Fields
While much of the focus on pyrimidine derivatives is pharmacological, their unique chemical and physical properties make them candidates for applications in other advanced fields. mdpi.com Future research should explore the potential of this compound and its derivatives beyond medicine.
Unexplored application areas include:
Materials Science: Diorganotin(IV) complexes derived from a related pyrimidyl selenolate have been used as molecular precursors to prepare tin(IV) selenide (B1212193) (SnSe₂) nano-sheets and thin films. rsc.org This demonstrates a clear pathway for using this compound derivatives in the synthesis of advanced nanomaterials for electronics and energy applications.
Polymer Chemistry: The pyrimidine ring can be incorporated as a building block in polymers, potentially imparting specific thermal, mechanical, or electronic properties to the resulting materials.
Optoelectronics: The broader class of pyrimidine compounds has been investigated for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as photosensitizers. mdpi.com The specific electronic properties of this compound could be tuned through derivatization for these applications.
Agrochemicals: Pyrimidine derivatives are widely used as herbicides and fungicides. mdpi.com The biological activity of this compound and its analogues could be screened and optimized for agricultural applications. researchgate.net
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies functional groups (e.g., S=O at ~1150 cm⁻¹ for sulfones, C≡N at ~2200 cm⁻¹ for nitriles) .
- NMR :
- Mass Spectrometry (MS) : APCI+ confirms molecular ions (e.g., [M+H]⁺ for 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine at m/z 415) .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
How can researchers optimize low yields in the synthesis of trichloropyrimidine derivatives?
Advanced Research Focus
Low yields (e.g., 30% for 4,5,6-trichloropyrimidine-2-carbonitrile ) often arise from:
- Competitive Side Reactions : Chlorination at undesired positions (e.g., C5 vs. C4/C6). Use regioselective catalysts like N-chlorosuccinimide (NCS) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophiles in displacement steps .
- Temperature Control : Maintain ≤0°C during oxidation to prevent over-reaction .
Methodology : Employ Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time) and quantify their impact on yield .
How should conflicting spectroscopic data be resolved during structural elucidation?
Advanced Research Focus
Contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) may indicate:
- Tautomerism : Pyrimidines can exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
- Impurities : Byproducts from incomplete reactions (e.g., residual benzyloxy groups) require purification via silica gel chromatography .
- Dynamic Effects : Variable-temperature NMR can distinguish overlapping signals caused by conformational flexibility .
Verification : Compare experimental data with literature analogs (e.g., 4,6-di(1H-indol-3-yl) derivatives ) or computational models .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN during cyanide displacement) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Regulatory Compliance : Follow GHS guidelines for non-hazardous compounds (no acute toxicity, but irritant potential noted) .
How do structural modifications influence the biological activity of pyrimidine derivatives?
Q. Advanced Research Focus
- Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., -CN, -Cl) at C2/C5 to enhance binding to microbial enzymes (e.g., dihydrofolate reductase) .
- Antitumor Potential : Substituents like indole or thieno groups improve intercalation with DNA, as shown in α-aminophosphonate derivatives .
Q. Experimental Design :
Synthesis : Prepare analogs via regioselective functionalization .
Screening : Use MIC assays (for antimicrobials) or MTT assays (for cytotoxicity) .
Docking Studies : Model interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity trends .
What strategies enable regioselective functionalization of the pyrimidine ring?
Q. Advanced Research Focus
- Directing Groups : Methylthio groups at C2 direct electrophilic substitution to C5 .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., C4/C6 with benzyloxy groups) to functionalize C2 selectively .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4/C6 .
Case Study : Chlorination of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile with NCS achieves >95% selectivity at C5 .
How are computational methods applied to pyrimidine derivative research?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
